3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound is characterized by a fused bicyclic structure that incorporates bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a lead compound for developing inhibitors targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
The compound is classified under the broader category of pyrrolopyridines, which are known for their diverse biological activities. The specific chemical structure can be denoted by its CAS Number 1000340-39-5, making it identifiable for research and commercial purposes. Synthetic derivatives of this compound have been explored for their pharmacological properties, particularly in cancer therapy due to their ability to inhibit FGFR signaling pathways .
The synthesis of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions that may include:
The synthesis may involve starting materials such as 2-methylpyridine derivatives, which undergo halogenation followed by cyclization under controlled conditions. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity of the final product .
The molecular structure of 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
The compound exhibits a unique arrangement of atoms that contributes to its chemical properties. The presence of bromine and chlorine introduces significant steric effects and electronic characteristics that influence reactivity and binding affinity to biological targets.
3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
The reactivity profile is influenced by the electronic nature of the halogens. For instance, bromine is a better leaving group compared to chlorine, affecting the reaction kinetics and pathways available during synthetic transformations .
The mechanism of action for compounds like 3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves their interaction with FGFRs. By binding to these receptors, the compound can inhibit downstream signaling pathways that promote tumor growth and metastasis.
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against FGFRs with IC50 values indicating effective concentrations required for half-maximal inhibition . This suggests a promising avenue for further drug development targeting specific cancer types.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to confirm the structure and purity of synthesized compounds .
3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific uses:
The construction of the pyrrolo[2,3-b]pyridine core represents a fundamental challenge in heterocyclic chemistry, with cyclization strategies dictating both efficiency and functional group compatibility. Traditional approaches predominantly employ either Knorr-type cyclizations or transition metal-catalyzed ring-closing methodologies. The Knorr cyclization, adapted from classical pyrrole synthesis, involves the condensation of aminopyridine derivatives with α-halo carbonyl compounds under acidic conditions. This method typically requires harsh reaction conditions (refluxing acetic acid, 48-72 hours) and affords modest yields (typically 30-50%) due to competing decomposition pathways and regioselectivity challenges [4].
More contemporary approaches leverage palladium-catalyzed cyclizations, significantly improving efficiency. As demonstrated in the synthesis of FGFR inhibitors, Suzuki-Miyaura coupling can install aryl groups at the 2-position prior to ring closure, enabling access to diverse substitution patterns [6]. A particularly effective protocol involves the Pd₂(dba)₃/XPhos-catalyzed cyclization of halogenated pyridine precursors bearing ortho-amino functionalities, achieving yields exceeding 75% under anhydrous conditions in tetrahydrofuran at 80°C [4]. This catalytic system demonstrates remarkable chemoselectivity for mono-arylation at the C-2 position, minimizing formation of bis-arylated byproducts (<5%) that commonly plague traditional methods [4] [6].
Table 1: Comparative Analysis of Pyrrolopyridine Cyclization Methods
Method | Conditions | Yield Range | Reaction Time | Key Limitations |
---|---|---|---|---|
Knorr Cyclization | AcOH reflux, 110-120°C | 30-50% | 48-72 h | Low regioselectivity, decomposition |
Pd-Catalyzed | Pd₂(dba)₃/XPhos, THF, 80°C | 65-85% | 12-24 h | Sensitivity to oxygen, costly catalyst |
Cu-Mediated | CuI, trans-N,N'-dimethylcyclohexanediamine, K₃PO₄ | 40-60% | 24-36 h | Limited substrate scope |
The sequential introduction of bromo and chloro substituents at the 3- and 4-positions requires precise control to avoid polyhalogenation and regioisomer formation. Electrophilic halogenation of the 2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold proceeds with inherent regioselectivity governed by electron density distribution. Computational studies reveal significantly higher electron density at C-3 versus C-4 (Mulliken charges: C3 = -0.24, C4 = -0.18), favoring initial bromination at C-3 [7].
Standard protocols employ N-bromosuccinimide (NBS) in dimethylformamide at 0°C to 25°C, achieving 80-90% conversion to the 3-bromo derivative within 2 hours. Subsequent chlorination at C-4 necessitates more vigorous conditions due to decreased electron density. Phosphorus oxychloride (POCl₃) serves as both solvent and chlorinating agent at reflux temperatures (105-110°C), requiring 6-8 hours for complete conversion [3] [7]. Critical to success is the protection of the pyrrole nitrogen with acid-labile groups like SEM (2-(trimethylsilyl)ethoxymethyl), which prevents N-chlorination and backbone degradation during the high-temperature chlorination step. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at ambient temperature subsequently regenerates the N-H functionality without affecting the halogen substituents [4].
Table 2: Halogenation Conditions for 3-Bromo-4-chloro Installation
Step | Reagent | Solvent | Temperature | Time | Yield | Key Observations |
---|---|---|---|---|---|---|
Bromination | NBS (1.05 equiv) | DMF | 0°C → 25°C | 2 h | 85-90% | Strict temperature control prevents dibromination |
Chlorination | POCl₃ (neat) | - | 105-110°C | 6-8 h | 70-75% | SEM protection essential for N-H substrates |
Deprotection | TFA/DCM (1:1) | DCM | 25°C | 1 h | >95% | Mild conditions preserve halogen pattern |
Achieving exclusive methylation at the 2-position presents significant challenges due to competing N-alkylation and potential C-3 functionalization. Two principal strategies have emerged: directed ortho-metalation and reductive alkylation. The directed metalation approach exploits the inherent directing ability of the pyridine nitrogen. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran generates the C-2 lithiated species, which subsequently reacts with methyl iodide to afford 2-methyl derivatives in 60-70% yield [7]. This method requires strictly anhydrous conditions and controlled temperature to prevent nucleophilic attack at C-3.
Superior regiocontrol is achieved through reductive alkylation strategies using paraformaldehyde under hydrogenation conditions. Catalytic transfer hydrogenation with palladium on carbon (10% Pd/C) in ethanol at 60°C facilitates the stepwise reduction of iminium intermediates formed in situ. This approach delivers 2-methyl-1H-pyrrolo[2,3-b]pyridine in 85-90% isolated yield with >20:1 regioselectivity for the 2-position over N-alkylation products [4] [7]. Computational analysis confirms the thermodynamic preference for 2-methylation (ΔG = -12.3 kcal/mol) versus N-methylation (ΔG = -9.7 kcal/mol), explaining the observed selectivity [7]. The methyl group at C-2 significantly influences electron distribution throughout the π-system, increasing electron density at C-3 by approximately 15% compared to unsubstituted analogs, thereby facilitating subsequent electrophilic bromination at this position.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1